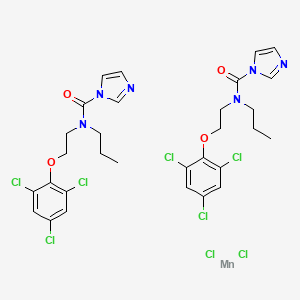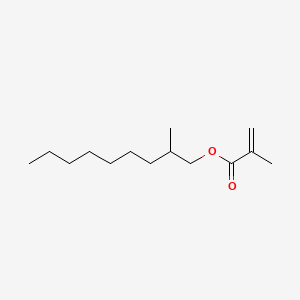
2-Methylnonyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylnonyl methacrylate is an organic compound with the molecular formula C14H26O2. It is a type of methacrylate ester, which is commonly used in the production of polymers and copolymers. These compounds are known for their versatility and are widely used in various industrial applications, including coatings, adhesives, and plastics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnonyl methacrylate typically involves the esterification of methacrylic acid with 2-methylnonanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and advanced separation techniques to purify the final product. The use of catalysts and optimized reaction conditions ensures high yields and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylnonyl methacrylate can undergo various chemical reactions, including:
Polymerization: It can be polymerized to form homopolymers or copolymers with other monomers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-methylnonanol.
Transesterification: It can react with other alcohols to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as titanium alkoxides or sodium methoxide are used.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties.
Hydrolysis: Methacrylic acid and 2-methylnonanol.
Transesterification: Different methacrylate esters depending on the alcohol used.
Applications De Recherche Scientifique
2-Methylnonyl methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Employed in the formulation of dental materials and bone cements.
Mécanisme D'action
The mechanism of action of 2-Methylnonyl methacrylate primarily involves its ability to undergo polymerization. The ester group in the compound can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can then be used to create materials with specific properties, such as flexibility, durability, and chemical resistance .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl methacrylate
- Butyl methacrylate
- Ethyl methacrylate
- Isodecyl methacrylate
Comparison
2-Methylnonyl methacrylate is unique due to its longer alkyl chain, which imparts different physical properties compared to shorter-chain methacrylates. For example, it may provide better flexibility and lower glass transition temperatures in the resulting polymers. Additionally, the presence of the methyl group on the nonyl chain can influence the reactivity and compatibility with other monomers .
Propriétés
Numéro CAS |
67905-49-1 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
2-methylnonyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H26O2/c1-5-6-7-8-9-10-13(4)11-16-14(15)12(2)3/h13H,2,5-11H2,1,3-4H3 |
Clé InChI |
HVRYPBMZOOJQMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)COC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


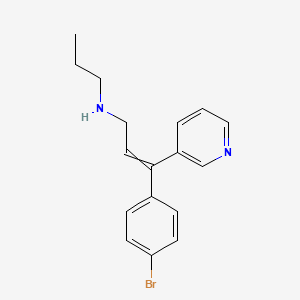
![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)

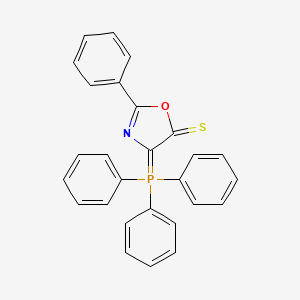
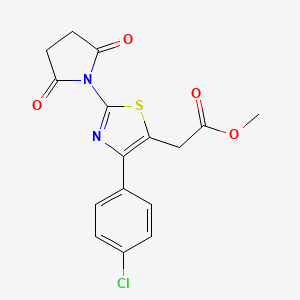
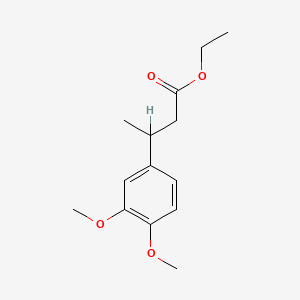
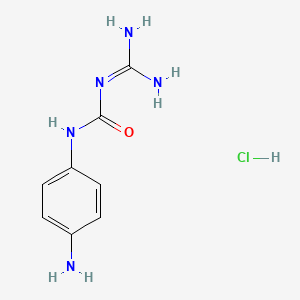
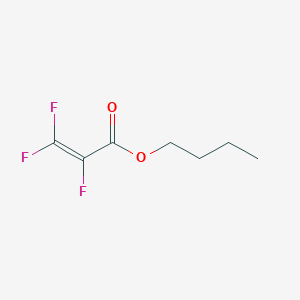
![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
